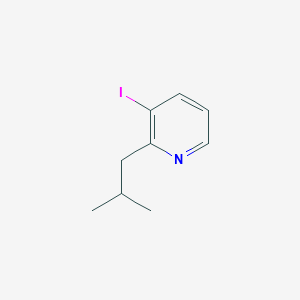

3-Iodo-2-isobutylpyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12IN |

|---|---|

Molecular Weight |

261.10 g/mol |

IUPAC Name |

3-iodo-2-(2-methylpropyl)pyridine |

InChI |

InChI=1S/C9H12IN/c1-7(2)6-9-8(10)4-3-5-11-9/h3-5,7H,6H2,1-2H3 |

InChI Key |

SWMLUVRWVDBGNS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=C(C=CC=N1)I |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Iodo 2 Isobutylpyridine

Retrosynthetic Analysis of the 3-Iodo-2-isobutylpyridine Scaffold

Retrosynthetic analysis of this compound suggests two primary logical disconnections to simplify the target molecule into readily available starting materials. The analysis centers on the formation of the carbon-iodine (C-I) bond and the carbon-carbon (C-C) bond of the isobutyl group.

Approach A: Iodination as the Final Step

This strategy involves the disconnection of the C-I bond. The immediate precursor would be 2-isobutylpyridine (B1582698). The synthesis would then depend on a regioselective iodination reaction at the C3 position of the pyridine (B92270) ring, a challenging step due to the electronic nature of the pyridine ring and the directing influence of the C2-isobutyl group.

Approach B: Isobutyl Group Installation as the Final Step

This alternative approach disconnects the C-C bond between the pyridine ring and the isobutyl group. The precursor would be a 3-iodopyridine (B74083) derivative, likely activated at the C2 position (e.g., 2-halo-3-iodopyridine). The key step would be a cross-coupling reaction or nucleophilic substitution to introduce the isobutyl moiety.

These two approaches form the basis for the various synthetic strategies detailed below.

Classical Synthetic Approaches to this compound

Classical syntheses rely on fundamental organic reactions, often requiring harsh conditions and sometimes resulting in mixtures of products.

Preparation from Pyrone and Enamine Precursors

The construction of the pyridine ring itself is a foundational strategy. One classical method involves the conversion of pyrones or pyridones into the desired pyridine. For instance, 5-aroyl-2-pyrones can be converted into 2-pyridones, which can then be further functionalized. acs.org A general route could involve the reaction of an appropriately substituted enamine with a 1,3-dicarbonyl compound or its equivalent to build the pyridine skeleton. However, achieving the specific 2-isobutyl-3-iodo substitution pattern directly from these ring-forming reactions is complex and often not regioselective, making this a less common approach for this particular target.

Strategies for Selective Iodination at the C3 Position of Pyridines

Direct iodination of a pre-formed 2-isobutylpyridine ring presents a significant challenge regarding regioselectivity. Electrophilic aromatic substitution on pyridine is generally difficult and typically favors the C3 and C5 positions. The presence of an alkyl group at C2 can further complicate selectivity.

Recent developments have provided methods for the direct C-H iodination of pyridines. A radical-based protocol has been developed that shows C3 and C5 selectivity for pyridines. rsc.org Another innovative strategy involves a ring-opening, halogenation, ring-closing sequence. In this method, the pyridine is temporarily transformed into a Zincke imine intermediate, which then undergoes highly regioselective halogenation at the C3 position under mild conditions before the ring is closed. chemrxiv.org

Common iodinating reagents like molecular iodine (I₂) are often not reactive enough for electron-deficient heterocycles like pyridine, necessitating harsher conditions or more reactive iodine sources like N-iodosuccinimide (NIS) or 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH). d-nb.info However, these reagents can still lead to mixtures of isomers. d-nb.info For example, iodination of carbostyril with iodine chloride in glacial acetic acid has been shown to yield the 3-iodo derivative. researchgate.net

Table 1: Selected Methods for Pyridine Iodination

| Method | Reagent(s) | Selectivity | Reference |

|---|---|---|---|

| Radical C-H Iodination | Varies | C3/C5 | rsc.org |

| Zincke Imine Intermediate | NIS | C3 | chemrxiv.org |

Methods for Installing the Isobutyl Moiety onto Pyridine Rings

Installing the isobutyl group onto a pre-functionalized pyridine ring is a common strategy. One classical method involves the use of organometallic reagents. For instance, 2-alkylpyridines can be deprotonated at the benzylic position using a strong base like n-butyllithium (n-BuLi) to form an organolithium intermediate, which can then be alkylated. escholarship.org To synthesize 2-isobutylpyridine, 2-methylpyridine (B31789) could be sequentially alkylated.

Another approach involves the reaction of a halopyridine with an isobutyl-containing nucleophile. For example, 6-chloro-2-isobutylpyridine is a known compound, indicating that nucleophilic aromatic substitution can be used to displace a halogen with an isobutyl group, although this typically requires activation at the 2- or 4-positions. google.com More recently, methods for the C-4 alkylation of pyridines using Grignard reagents have been developed by activating the pyridine ring with a urea-based reagent, achieving high regioselectivity. researchgate.netnih.gov

Modern and Sustainable Synthetic Pathways for this compound

Modern synthetic chemistry emphasizes efficiency, selectivity, and sustainability, often employing transition metal catalysts to achieve transformations that are difficult or impossible with classical methods.

Transition Metal-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are highly relevant for the synthesis of this compound. eie.gr These reactions typically involve a palladium, nickel, or copper catalyst to couple an organometallic reagent with an organic halide.

A highly effective strategy follows the retrosynthetic approach of installing the isobutyl group onto a di-halogenated pyridine. A prime example is the Suzuki-Miyaura coupling. This involves the reaction of a halo-pyridine with an organoboron reagent. A direct synthetic analogue for this compound is the synthesis of 3-chloro-2-isobutylpyridine (B8810566). chemicalbook.com In this documented procedure, 3-chloro-2-iodopyridine (B156357) is coupled with isobutylboronic acid using a palladium catalyst.

Table 2: Palladium-Catalyzed Synthesis of 3-Chloro-2-isobutylpyridine

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Yield | Reference |

|---|

This methodology can be directly adapted for the target molecule by starting with 2,3-diiodopyridine (B1590151) or 2-bromo-3-iodopyridine (B1280457) and coupling it with isobutylboronic acid. The differential reactivity of the C-I and C-Br bonds under specific catalytic conditions can allow for selective coupling at the C2 position.

Furthermore, palladium-catalyzed C-H functionalization has emerged as a cutting-edge technique. nih.gov Ligand-promoted, C3-selective arylation of unprotected pyridines has been achieved using a Pd(OAc)₂ catalyst with a 1,10-phenanthroline (B135089) ligand, demonstrating the feasibility of functionalizing the C3 position directly. acs.org While this has been demonstrated for arylation, similar principles could be explored for alkylation. These C-H activation strategies offer a more atom-economical route by avoiding the need for pre-halogenated substrates. nih.govacs.org

Direct C-H Activation and Functionalization Approaches to Iodopyridines

Direct C-H activation is a highly desirable synthetic strategy as it avoids the need for pre-functionalized starting materials, thus reducing step count and waste. The direct iodination of a pyridine ring at a specific position, however, is a significant challenge due to the inherent reactivity patterns of the heterocycle.

The pyridine ring is electron-deficient, making it less susceptible to electrophilic substitution than benzene. However, the introduction of an alkyl group like isobutyl at the C-2 position increases the electron density of the ring, making it more amenable to such reactions. The primary challenge then becomes controlling the regioselectivity of the iodination.

Several methods have been developed for the direct C-H functionalization of pyridines. nih.govbeilstein-journals.org Radical-based C-H iodination protocols have proven effective for a range of heterocycles, including pyridines. researchgate.netrsc.org These methods often use a radical initiator (like K₂S₂O₈) in the presence of an iodine source. Studies have shown that pyridines and pyridones tend to undergo iodination at the C-3 and C-5 positions under these conditions. researchgate.netrsc.org For 2-isobutylpyridine, the electronic activation from the isobutyl group would favor substitution at C-3 and C-5. However, the steric bulk of the C-2 isobutyl group would likely disfavor substitution at the adjacent C-3 position to some extent, potentially leading to a mixture of products. nih.gov

Transition metal-catalyzed C-H activation offers another powerful tool. While many systems focus on functionalizing the C-2 position, specific catalytic systems have been designed for C-3 functionalization. nih.gov For example, a Palladium(II)/phenanthroline catalyst system was reported to achieve highly C-3 selective arylation of pyridines. nih.gov Adapting such a system for iodination would be a promising, albeit challenging, avenue. The directing group, catalyst, and reaction conditions would need to be carefully optimized to favor iodination at the C-3 position over other sites.

| Method | Reagents/Catalyst | Selectivity | Potential for this compound |

| Radical Iodination | K₂S₂O₈, I₂ | C-3 and C-5 for pyridines. researchgate.netrsc.org | Feasible, but may yield a mixture of C-3 and C-5 isomers. |

| Rh(III)-Catalyzed Halogenation | [RhCp*Cl₂]₂, NIS | C-8 for quinoline (B57606) N-oxides. nih.gov | Less direct, would require N-oxide formation and different regioselectivity. |

| Pd(II)-Catalyzed Arylation | Pd(OAc)₂, Phenanthroline | High C-3 selectivity. nih.gov | Conceptually promising if adapted for iodination; catalyst would need to overcome steric hindrance. |

Chemo-, Regio-, and Stereoselective Control in this compound Synthesis

Achieving high selectivity is paramount in the synthesis of a specific isomer like this compound. This involves navigating the challenges of chemoselectivity, regioselectivity, and stereoselectivity.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For 2-isobutylpyridine, the key challenge is to achieve iodination on the pyridine ring (a C(sp²)-H bond) without reacting with the C-H bonds of the isobutyl side chain. The tertiary C-H bond in the isobutyl group could be susceptible to radical abstraction. Therefore, synthetic methods must be chosen carefully. Electrophilic iodination methods are less likely to react with the aliphatic side chain, offering better chemoselectivity for ring functionalization compared to some radical pathways. Molecular iodine-mediated reactions have been shown to be highly chemoselective in the construction of substituted pyridines. acs.orgnih.gov

Regioselectivity: This is often the most significant hurdle. The goal is to introduce the iodine atom exclusively at the C-3 position.

Electronic Effects: The C-2 isobutyl group is an electron-donating group, which activates the ortho (C-3) and para (C-5) positions towards electrophilic attack.

Steric Effects: The bulk of the isobutyl group at C-2 sterically hinders the adjacent C-3 position. This can lead to preferential reaction at the more accessible C-5 position.

Overcoming this challenge requires tailored strategies. One approach is the use of directed metalation. While typically used for ortho-lithiation (C-6 position relative to a directing group at C-2), certain conditions can favor other positions. A more common strategy is to use catalytic systems where the catalyst's ligand sphere can override the inherent steric and electronic biases of the substrate. For instance, palladium-catalyzed aminations on 2-chloro-3-iodopyridine (B15675) have been achieved with high selectivity by carefully choosing the ligand (e.g., BINAP, XANTPHOS). thieme-connect.com A similar principle could apply to the direct iodination of 2-isobutylpyridine, where the ligand-catalyst complex directs the iodine to the C-3 position.

Stereoselectivity: The target molecule, this compound, is achiral and does not have any stereocenters. Therefore, stereoselectivity is not a consideration in its synthesis unless a chiral catalyst or reagent is used that might interact differently with the molecule's prochiral faces, which is not a typical concern for this type of structure. The synthesis of related substituted piperidines, the saturated analogues, often requires careful stereoselective control. acs.orgmdpi.com

Evaluation of Green Chemistry Principles in this compound Production

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and efficient. Evaluating the synthetic routes to this compound against these principles is crucial for modern chemical manufacturing.

Atom Economy: This metric, central to green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com

High Atom Economy: Direct C-H activation/iodination reactions are inherently atom-economical. In an ideal C-H iodination with I₂, the only byproduct is HI, leading to a very high atom economy.

Low Atom Economy: Syntheses that require protecting groups, multi-step pre-functionalization (e.g., boronation or lithiation followed by iodination), or use stoichiometric reagents that are not incorporated into the final product (e.g., a Wittig reaction) tend to have poor atom economy. primescholars.com

Other Green Chemistry Principles:

Use of Safer Solvents and Reagents: Methods that utilize water, nih.gov ethanol, acs.org or avoid solvents altogether are preferred over those requiring hazardous chlorinated solvents or highly toxic reagents.

Energy Efficiency: Photochemical methods using visible light or sunlight, mdpi.com and ultrasound-assisted reactions that proceed at lower temperatures or for shorter times, are more energy-efficient than methods requiring high-temperature reflux for extended periods. acs.org

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. Catalysts should ideally be non-toxic, earth-abundant (e.g., iron-based), rsc.org and recyclable.

Process Intensification: Flow chemistry contributes significantly to green chemistry by improving safety, reducing waste, and enabling better process control, which often leads to higher yields and purity, reducing the need for energy-intensive purification steps. nih.govrsc.org

One-Pot Reactions: Designing a synthesis where multiple steps are performed in a single reactor without isolating intermediates (a tandem or one-pot process) reduces solvent use, waste generation, and energy consumption. bohrium.comrsc.org

An ideal "green" synthesis of this compound would likely be a one-pot, direct C-H iodination using a recyclable, non-toxic catalyst in a safe solvent or a flow reactor, maximizing atom economy and energy efficiency.

Chemical Reactivity and Transformations of 3 Iodo 2 Isobutylpyridine

Reactivity of the C-I Bond in 3-Iodo-2-isobutylpyridine

The carbon-iodine bond at the 3-position of the pyridine (B92270) ring is the most reactive site for many transformations, particularly for transition metal-catalyzed cross-coupling reactions. The C-I bond is relatively weak and susceptible to oxidative addition to low-valent metal catalysts, initiating a variety of coupling processes.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi, Heck)

Palladium-catalyzed reactions are powerful tools for forming new carbon-carbon bonds. researchgate.net For this compound, the iodine atom serves as an excellent leaving group for these transformations.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govquora.com This is a widely used method for creating biaryl or aryl-vinyl structures. chemicalforums.com Although specific examples with this compound are not documented, similar 3-iodopyridines are known to undergo this reaction efficiently.

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. imperial.ac.uk It is anticipated that this compound would react with various terminal alkynes in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base to yield 3-alkynyl-2-isobutylpyridines.

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with an organic halide. The Negishi coupling is known for its high functional group tolerance and broad scope. This compound would be a suitable substrate for coupling with various alkyl-, vinyl-, or arylzinc reagents.

Heck Reaction: The Heck reaction forms a substituted alkene through the reaction of an unsaturated halide with an alkene and a base, catalyzed by palladium. It is expected that this compound could be coupled with a range of alkenes, such as acrylates or styrenes, to introduce a vinyl group at the 3-position of the pyridine ring.

A representative table of potential (but not experimentally documented) palladium-catalyzed cross-coupling reactions is provided below.

| Coupling Reaction | Coupling Partner | Potential Product | Catalyst System (Typical) |

| Suzuki-Miyaura | Phenylboronic acid | 2-Isobutyl-3-phenylpyridine | Pd(PPh₃)₄, Na₂CO₃ |

| Sonogashira | Phenylacetylene | 2-Isobutyl-3-(phenylethynyl)pyridine | PdCl₂(PPh₃)₂, CuI, Et₃N |

| Negishi | Phenylzinc chloride | 2-Isobutyl-3-phenylpyridine | Pd(PPh₃)₄ |

| Heck | Styrene | 2-Isobutyl-3-styrylpyridine | Pd(OAc)₂, PPh₃, Et₃N |

Copper-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination, Chan-Lam Coupling)

Copper-catalyzed reactions are particularly important for forming carbon-heteroatom bonds.

Buchwald-Hartwig Amination: While primarily a palladium-catalyzed reaction for forming C-N bonds from aryl halides and amines, copper-based systems (Ullmann-type reactions) can also be used, especially with aryl iodides. It is plausible that this compound could be coupled with primary or secondary amines using either palladium or copper catalysts to form 3-amino-2-isobutylpyridine derivatives.

Chan-Lam Coupling: The Chan-Lam coupling reaction forms aryl ethers, thioethers, or amines from boronic acids and alcohols, thiols, or amines, respectively, using a copper catalyst. This reaction offers an alternative to palladium-catalyzed methods. Theoretically, 3-(dihydroxyboryl)-2-isobutylpyridine could undergo Chan-Lam coupling, though this specific precursor's synthesis from this compound would be the initial step.

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) on a pyridine ring is generally facilitated by electron-withdrawing groups and occurs at the positions ortho and para to the ring nitrogen (positions 2, 4, and 6). The 3-position (meta to the nitrogen) is the least activated towards SNAr. Therefore, direct displacement of the iodide from this compound by a nucleophile without a catalyst is expected to be very difficult and require harsh conditions. The electron-donating nature of the isobutyl group at the 2-position would further deactivate the ring for this type of transformation. No specific SNAr studies on this compound have been found.

Reductive Dehalogenation Studies

Reductive dehalogenation involves the removal of the halogen atom and its replacement with a hydrogen atom. This can be accomplished using various methods, such as catalytic hydrogenation (e.g., using Pd/C and H₂), or with hydride reagents. This reaction would convert this compound into 2-isobutylpyridine (B1582698). While a standard transformation for aryl halides, specific research detailing this reduction for this compound is not available.

Reactivity at the Pyridine Nitrogen Atom (e.g., N-Oxidation, N-Alkylation, Coordination Chemistry)

The lone pair of electrons on the pyridine nitrogen atom is not part of the aromatic system, making it available for reactions with electrophiles.

N-Oxidation: The nitrogen atom can be oxidized to form a pyridine N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. This transformation alters the electronic properties of the ring, making it more susceptible to certain substitution patterns.

N-Alkylation: The nitrogen is nucleophilic and can react with alkyl halides to form quaternary pyridinium (B92312) salts. For instance, reaction with methyl iodide would yield 3-iodo-2-isobutyl-1-methylpyridin-1-ium iodide.

Coordination Chemistry: As a ligand, the pyridine nitrogen can coordinate to various metal centers. The steric bulk of the isobutyl group at the 2-position would influence the coordination geometry and the stability of the resulting metal complexes.

Reactions Involving the Isobutyl Side Chain of this compound

The isobutyl group is generally unreactive. Reactions typically require harsh conditions, such as free-radical halogenation, to functionalize the alkyl chain. The benzylic-like position (the CH₂ group attached to the ring) would be the most likely site for such reactions. However, the reactivity of the C-I bond and the pyridine nitrogen would likely complicate selective reactions on the side chain. No literature has been found describing reactions specifically targeting the isobutyl side chain of this molecule.

Aliphatic C-H Functionalization Methodologies

The isobutyl group of this compound presents opportunities for selective functionalization through the activation of its aliphatic C-H bonds. The C-H bonds at the benzylic-like position (the CH group adjacent to the pyridine ring) are particularly susceptible to activation due to the influence of the aromatic system. Methodologies for achieving this transformation can be broadly categorized.

One common approach involves deprotonation using a strong base, such as n-butyllithium (nBuLi), to generate a benzylic-type anion. This nucleophilic intermediate can then react with a variety of electrophiles, including alkyl halides or carbonyl compounds, to form new carbon-carbon bonds. acs.org

Furthermore, transition-metal catalysis offers powerful tools for C-H functionalization. Rare-earth metal complexes, for instance, have demonstrated high activity for the C-H alkylation of 2-alkylpyridines with alkenes. researchgate.net Yttrium-catalyzed C-H alumination of 2-alkylpyridines creates an organoaluminum species that can be further functionalized through cross-coupling reactions. acs.orgacs.org For example, subsequent reactions catalyzed by copper or palladium can introduce allyl, benzyl, or aryl groups at the benzylic position of the alkyl side chain. acs.orgacs.org

Photoredox catalysis, employing agents like acridinium (B8443388) catalysts in combination with pyridine N-oxides as hydrogen atom transfer (HAT) precursors, provides a modern method for the functionalization of unactivated C(sp³)–H bonds under visible light. unc.edunih.gov This approach generates alkyl radicals from the aliphatic chain, which can then engage in reactions with various radical acceptors. nih.gov

The table below summarizes selected catalytic systems used for the functionalization of C-H bonds in 2-alkylpyridines, which are applicable to this compound.

| Catalyst System | Reagent | Type of Functionalization | Ref. |

| Yttrium Complex / Trialkylaluminum | - | C-H Alumination | acs.orgacs.org |

| Yttrium-Aluminate / Cu Catalyst | Allyl/Benzyl Halides | Allylation/Benzylation | acs.org |

| Yttrium-Aluminate / Pd Catalyst | Aryl Halides | Arylation | acs.org |

| Rare-earth Complexes | Alkenes | C-H Alkylation | researchgate.net |

| Acridinium Photoredox Catalyst / Pyridine N-Oxide | Olefins / Heteroarenes | Alkylation / Heteroarylation | unc.edunih.gov |

Oxidation and Reduction Processes

The this compound molecule can undergo both oxidation and reduction, affecting either the pyridine ring, the isobutyl side chain, or the carbon-iodine bond.

Oxidation: The isobutyl side chain is susceptible to oxidation, particularly at the C-H bond adjacent to the pyridine ring. For instance, alkylaluminum species generated from yttrium-catalyzed C-H activation of 2-alkylpyridines can be readily oxidized to form the corresponding alcohols. acs.orgacs.org Late-stage C-H oxidation using iron-based catalysts like Fe(PDP) can also achieve hydroxylation of aliphatic C-H bonds. nih.gov The pyridine nitrogen atom, like other tertiary amines, can be oxidized to an N-oxide using peracids such as peracetic acid. uoanbar.edu.iq This transformation significantly alters the electronic properties of the pyridine ring. uoanbar.edu.iq

Reduction: Reduction processes can target different parts of the molecule. The carbon-iodine bond can be cleaved through various methods, including catalytic hydrogenation or reaction with reducing agents like zinc, a process known as dehalogenation. organic-chemistry.orgnih.gov This would yield 2-isobutylpyridine. The pyridine ring itself can be reduced under more forcing conditions, for example, through catalytic hydrogenation using catalysts like platinum or rhodium, which would lead to the corresponding piperidine (B6355638) derivative. The choice of reagents and reaction conditions determines the outcome of the reduction process.

Electrophilic Aromatic Substitution (EAS) Studies on the Pyridine Ring

The pyridine ring exhibits a general resistance to electrophilic aromatic substitution (EAS) compared to benzene. This is due to two main factors: the electron-withdrawing inductive effect of the electronegative nitrogen atom, which deactivates the ring, and the propensity of the nitrogen to be protonated or coordinate to Lewis acids under typical EAS conditions, further increasing this deactivation. uoanbar.edu.iq

When EAS does occur, the substitution pattern on the this compound ring is governed by the directing effects of the existing substituents.

The Isobutyl Group (-CH₂CH(CH₃)₂): As an alkyl group, it is weakly activating and directs incoming electrophiles to the ortho and para positions (C3 and C5, relative to the isobutyl group at C2).

The Iodo Group (-I): As a halogen, it is deactivating via its inductive effect but is also an ortho and para director due to lone pair resonance (directing to C2 and C4).

Considering the inherent reactivity of the pyridine ring (which favors substitution at C3 and C5 over C2, C4, and C6) and the combined directing effects, predicting the outcome is complex. The C5 position is activated by the isobutyl group (para) and is a typical position for substitution on pyridines. The C4 position is activated by the iodo group (ortho). The C6 position is sterically hindered by the adjacent isobutyl group. Therefore, electrophilic attack is most likely to occur at the C4 or C5 positions, with the specific outcome depending on the nature of the electrophile and the reaction conditions. Reactions like nitration and halogenation would require vigorous conditions to proceed. wikipedia.orglibretexts.orgmasterorganicchemistry.com

| Position | Influence of Isobutyl Group (at C2) | Influence of Iodo Group (at C3) | Inherent Pyridine Reactivity | Overall Likelihood of EAS |

| C4 | Neutral | ortho (directing) | Less favored | Possible |

| C5 | para (directing) | meta (neutral) | Favored | Likely |

| C6 | ortho (directing, sterically hindered) | Neutral | Less favored | Unlikely |

Elucidation of Reaction Mechanisms for Key Transformations of this compound

Understanding the reaction mechanisms for the transformations of this compound is crucial for controlling reaction outcomes.

Electrophilic Aromatic Substitution (EAS): The mechanism for EAS on the pyridine ring follows a two-step process. masterorganicchemistry.com First, the π-system of the ring attacks an electrophile (E⁺), forming a positively charged carbocation intermediate known as an arenium ion or Wheland intermediate. wikipedia.org This step is typically the rate-determining step as it disrupts aromaticity. In the second, faster step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromatic system. masterorganicchemistry.com

Aliphatic C-H Functionalization: For metal-catalyzed C-H activation, the mechanism often begins with the coordination of the pyridine nitrogen to the metal center. beilstein-journals.org This is followed by ortho-C–H activation (in the case of C-H bonds on the ring) or, more relevant here, activation of the benzylic C-H bond of the isobutyl group. researchgate.net This can proceed through various pathways, such as concerted metalation-deprotonation or oxidative addition, to form a metallacyclic intermediate. This intermediate then reacts with the coupling partner, and a final reductive elimination step releases the product and regenerates the catalyst.

Transition-Metal Catalyzed Cross-Coupling: The C-I bond is a prime site for forming new bonds via cross-coupling reactions. The general mechanism for a palladium-catalyzed process like a Suzuki or Heck reaction involves a catalytic cycle:

Oxidative Addition: The low-valent palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) intermediate.

Transmetalation (for Suzuki) or Olefin Insertion (for Heck): The second coupling partner (e.g., an organoboron compound or an alkene) is brought into the coordination sphere of the palladium.

Reductive Elimination: The two coupled fragments are expelled from the palladium center as the final product, regenerating the palladium(0) catalyst, which re-enters the cycle.

Catalytic Applications of this compound Derivatives

While this compound itself is not typically a catalyst, its derivatives are valuable intermediates in synthetic chemistry, particularly for creating molecules that may have catalytic applications. The presence of the iodo group at the C3 position is the most significant feature for derivatization.

This iodo-substituent allows the molecule to participate in a wide range of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for constructing more complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. Examples of such valuable transformations include:

Suzuki-Miyaura Coupling: Reaction with organoboron reagents to form C-C bonds, introducing new aryl or vinyl groups at the C3 position. nih.gov

Heck Coupling: Reaction with alkenes to form substituted alkenes at the C3 position. nih.gov

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups, a key transformation for building rigid molecular scaffolds. nih.govnih.gov

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to 3-amino-2-isobutylpyridine derivatives.

Ullmann Condensation: Copper-catalyzed reactions to form C-O, C-S, or C-N bonds.

The resulting derivatives, with newly installed functional groups, could be designed as ligands for metal catalysts or as organocatalysts themselves. The pyridine nitrogen provides a key coordination site, and the substituents at the C2 and C3 positions can be tailored to fine-tune the steric and electronic properties of a potential ligand or catalyst.

Advanced Spectroscopic and Structural Elucidation Methodologies for 3 Iodo 2 Isobutylpyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of 3-iodo-2-isobutylpyridine, providing detailed information at the atomic level.

One-dimensional NMR techniques, including proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR, are instrumental in the initial structural assignment of this compound.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the isobutyl group and the pyridine (B92270) ring protons. The isobutyl group would present as a doublet for the six equivalent methyl protons, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons adjacent to the pyridine ring. The chemical shifts and coupling constants of the aromatic protons on the pyridine ring are particularly informative for confirming the substitution pattern. For instance, in a related compound, 3-chloro-2-isobutylpyridine (B8810566), the pyridine protons appear as multiplets in the aromatic region (7.24-7.27 ppm, 7.83-7.86 ppm, and 8.44-8.45 ppm in d6-DMSO) chemicalbook.com. Similar patterns, with slight variations in chemical shifts due to the different electronic effect of iodine, would be expected for this compound.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the pyridine ring carbons are sensitive to the substituent effects of the iodo and isobutyl groups, aiding in their positional confirmation. The carbon of the C-I bond would show a characteristic upfield shift compared to an unsubstituted carbon.

¹⁵N NMR: While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy can offer valuable insights into the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift of the nitrogen is influenced by the substituents on the ring. For substituted pyridines, ¹⁵N NMR chemical shifts can be obtained through two-dimensional experiments like ¹H-¹⁵N HMBC. fluorine1.ru

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts of this compound is presented below, based on known data for similar structures.

| Atom | ¹H Chemical Shift (ppm, hypothetical) | ¹³C Chemical Shift (ppm, hypothetical) |

| H-4 | 7.1 - 7.3 (dd) | C-2: 160 - 165 |

| H-5 | 7.7 - 7.9 (dd) | C-3: 95 - 105 |

| H-6 | 8.3 - 8.5 (dd) | C-4: 138 - 142 |

| -CH₂- | 2.7 - 2.9 (d) | C-5: 125 - 130 |

| -CH- | 2.0 - 2.2 (m) | C-6: 148 - 152 |

| -CH₃ | 0.8 - 1.0 (d) | -CH₂-: 40 - 45 |

| -CH-: 28 - 32 | ||

| -CH₃: 20 - 24 |

This table is for illustrative purposes and actual values may vary.

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity of atoms within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons in the isobutyl group (-CH₂- to -CH- to -CH₃) and between the vicinal protons on the pyridine ring (H-4 to H-5, and H-5 to H-6).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For a relatively small and flexible molecule like this compound, NOESY can help to understand the preferred conformation of the isobutyl group relative to the pyridine ring by detecting through-space interactions between the isobutyl protons and the ring protons.

The isobutyl group in this compound is not static and can rotate around the C-C single bonds. Advanced NMR techniques can be employed to study this conformational flexibility. auremn.org.brunirioja.es

Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study dynamic processes. If the rotation of the isobutyl group is slow enough at low temperatures, one might observe distinct signals for different conformers. The coalescence of these signals at higher temperatures can be used to determine the energy barrier for the rotation. unirioja.es

Rotating Frame Overhauser Effect Spectroscopy (ROESY): For molecules of intermediate size, ROESY can be more effective than NOESY for distinguishing between through-bond and through-space correlations, providing clearer information on spatial proximities and conformational preferences.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elucidating the structure of this compound and its derivatives through fragmentation analysis.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence, as the measured mass can be matched to a unique combination of atoms. The expected exact mass for the protonated molecule [M+H]⁺ of C₉H₁₂IN would be calculated and compared to the experimental value. HRMS is a standard technique for confirming the identity of newly synthesized compounds. nottingham.ac.uk

| Ion | Elemental Formula | Calculated Exact Mass |

| [M]⁺ | C₉H₁₂IN | 261.0014 |

| [M+H]⁺ | C₉H₁₃IN | 262.0092 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (often the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and can be used to deduce its structure. For derivatives of this compound, MS/MS is particularly useful.

The fragmentation of iodinated aromatic compounds can be complex. researchgate.net Common fragmentation pathways for substituted pyridines include the loss of the alkyl side chain and cleavage of the pyridine ring. The presence of iodine, a heavy halogen, will lead to a characteristic isotopic pattern for fragments containing it. A prominent peak corresponding to the loss of an iodine radical (·I) or hydrogen iodide (HI) is often observed. whitman.edu The fragmentation of the isobutyl group would likely proceed through the loss of a methyl radical (·CH₃) or a propylene (B89431) molecule (C₃H₆).

For instance, in the MS/MS spectrum of a derivative, one might observe the following fragmentation pathways:

Loss of the isobutyl group: [M+H]⁺ → [M - C₄H₉]⁺ + C₄H₉

Loss of iodine: [M+H]⁺ → [M - I]⁺ + I

Cleavage within the isobutyl group: [M+H]⁺ → [M - CH₃]⁺ + CH₃

By analyzing the m/z values of these fragment ions, the connectivity of the original molecule can be pieced together. This technique is especially powerful when combined with derivatization strategies that introduce specific fragmentation-directing groups. The study of fragmentation patterns of related proton pump inhibitors containing substituted pyridine rings has shown complex rearrangements and fragmentation pathways under ESI-MS conditions. mdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification.

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for probing the vibrational modes of a molecule. While no specific IR and Raman spectra for this compound are available in the reviewed literature, a detailed analysis can be inferred from studies on analogous substituted pyridines, such as 2- and 3-iodopyridines and 2-alkylpyridines. researchgate.netcdnsciencepub.comnih.gov

The vibrational spectrum of this compound is expected to be a composite of the modes arising from the pyridine ring, the isobutyl group, and the carbon-iodine bond. The selection rules for IR and Raman spectroscopy are different; IR activity requires a change in the dipole moment during a vibration, whereas Raman activity requires a change in polarizability. edinst.com This complementarity is crucial for observing a complete set of vibrational modes.

Expected Vibrational Modes for this compound:

Pyridine Ring Vibrations: The pyridine ring gives rise to a series of characteristic stretching and bending vibrations.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated in the 3000-3100 cm⁻¹ region. core.ac.uk

Ring Stretching: The C-C and C-N stretching vibrations of the pyridine ring are expected to appear in the 1400-1600 cm⁻¹ range. The substitution pattern will influence the exact frequencies and intensities of these bands.

Ring Breathing Modes: A characteristic ring breathing mode, which is often strong in the Raman spectrum, is expected near 1000 cm⁻¹.

Out-of-Plane Bending: C-H out-of-plane bending vibrations will appear in the 700-900 cm⁻¹ region, and their positions are indicative of the substitution pattern on the pyridine ring.

Isobutyl Group Vibrations: The isobutyl substituent will contribute its own set of characteristic vibrations.

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methine groups of the isobutyl chain will be observed in the 2850-2960 cm⁻¹ range.

C-H Bending: Bending vibrations (scissoring, rocking, and wagging) of the CH₂, and CH₃ groups are expected in the 1350-1470 cm⁻¹ region.

C-I Vibration:

C-I Stretching: The stretching vibration of the C-I bond is expected to appear in the low-frequency region of the spectrum, typically around 500-600 cm⁻¹. Studies on other iodinated organic compounds support this assignment.

The table below summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.

Table 1: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Predominant Spectroscopic Activity |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850-2960 | IR, Raman |

| Pyridine Ring (C-C, C-N) Stretch | 1400-1600 | IR, Raman |

| Isobutyl C-H Bend | 1350-1470 | IR |

| Pyridine Ring Breathing | ~1000 | Raman (strong) |

| C-H Out-of-Plane Bend | 700-900 | IR (strong) |

| C-I Stretch | 500-600 | IR, Raman |

A complete vibrational assignment would typically be supported by computational methods, such as Density Functional Theory (DFT) calculations, which can predict vibrational frequencies and intensities with good accuracy. nih.gov

X-ray Crystallography for Solid-State Molecular Structure Determination.

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been specifically reported, extensive crystallographic data exists for related iodo- and alkyl-substituted pyridines and their salts, allowing for a detailed prediction of its solid-state structure. researchgate.netresearchgate.netacs.orgacs.orgmdpi.com

The crystal packing of this compound would be influenced by a combination of van der Waals forces from the isobutyl groups and potential halogen bonding interactions involving the iodine atom. Halogen bonding is a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a Lewis base, such as the nitrogen atom of an adjacent pyridine ring. researchgate.net

Expected Structural Parameters:

Pyridine Ring Geometry: The pyridine ring is expected to be essentially planar. The C-N and C-C bond lengths within the ring will be consistent with aromatic character, though they may show slight variations due to the electronic effects of the substituents.

C-I Bond Length: The carbon-iodine bond length is anticipated to be in the range of 2.08-2.12 Å, based on data from other 3-iodopyridine (B74083) derivatives.

Conformation of the Isobutyl Group: The isobutyl group will adopt a staggered conformation to minimize steric strain. The torsion angles defining the orientation of the isobutyl group relative to the pyridine ring will be a key feature of the molecular conformation.

Intermolecular Interactions: In the solid state, molecules of this compound are likely to pack in a manner that maximizes intermolecular interactions. This could involve π-π stacking of the pyridine rings and, as mentioned, C-I···N halogen bonds, which have been observed in the crystal structures of numerous iodopyridine derivatives. researchgate.netmdpi.com

The table below presents expected bond lengths and angles for this compound, extrapolated from crystallographic data of related compounds.

Table 2: Predicted Solid-State Structural Parameters for this compound

| Parameter | Expected Value |

|---|---|

| C-I Bond Length | 2.08 - 2.12 Å |

| C-N Bond Lengths (ring) | 1.33 - 1.35 Å |

| C-C Bond Lengths (ring) | 1.38 - 1.40 Å |

| C(ring)-C(isobutyl) Bond Length | 1.50 - 1.54 Å |

| C-C-N Bond Angles (ring) | ~120° |

| C-C-I Bond Angle | ~120° |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis.

UV-Visible spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the chromophore of the substituted pyridine ring. bspublications.netlibretexts.org The absorption bands arise from the promotion of electrons from bonding (π) and non-bonding (n) orbitals to anti-bonding (π*) orbitals.

For pyridine and its derivatives, two main types of transitions are typically observed:

π → π Transitions:* These are generally high-intensity absorptions. For the pyridine ring, these transitions are expected to occur in the UV region, typically below 300 nm. The presence of substituents will cause a shift in the absorption maxima (λmax). The isobutyl group, being an alkyl group, is expected to have a small bathochromic (red) shift. The iodo substituent can also influence the position and intensity of these bands.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron from the nitrogen atom to a π* orbital. They are typically of lower intensity than π → π* transitions and appear at longer wavelengths.

The solvent can also influence the positions of these absorption bands. Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in λmax. Studies on various substituted pyridines have shown that the electronic environment of the pyridine ring is sensitive to both substitution and solvent polarity. researchgate.netresearchgate.net

Table 3: Predicted UV-Visible Absorption Maxima for this compound

| Transition Type | Expected λmax Range (nm) | Characteristics |

|---|---|---|

| π → π* | 250 - 280 | High intensity (high molar absorptivity, ε) |

| n → π* | 280 - 320 | Low intensity (low molar absorptivity, ε) |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable).

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. This technique is only applicable to chiral molecules. This compound itself is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, it will not exhibit a CD spectrum.

However, if a chiral center were introduced into the molecule, for example, by substitution on the isobutyl chain to create a stereocenter, the resulting enantiomers would be CD-active. CD spectroscopy would then be an invaluable tool for determining the absolute configuration of the chiral derivative and for measuring its enantiomeric purity.

Application of Combined Spectroscopic Data for Comprehensive Structural Verification.

A single spectroscopic technique is rarely sufficient for the complete and unambiguous structural elucidation of a molecule. The strength of modern chemical analysis lies in the synergistic use of multiple spectroscopic methods. For this compound, the combination of the techniques discussed above would provide a comprehensive and definitive structural verification.

IR and Raman spectroscopy would confirm the presence of the key functional groups (pyridine ring, isobutyl group) and provide initial structural insights.

UV-Visible spectroscopy would characterize the electronic structure of the pyridine chromophore and confirm the conjugation system.

Mass spectrometry (though not detailed here) would determine the molecular weight and provide information on fragmentation patterns, further confirming the connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy (also not detailed here) would provide detailed information about the carbon and proton framework, including the number and environment of each type of atom and their connectivity.

X-ray crystallography , if a suitable crystal can be obtained, would provide the ultimate proof of the three-dimensional structure in the solid state, confirming the connectivity, bond lengths, and bond angles predicted by the other techniques.

By integrating the data from each of these methods, a complete and unequivocal picture of the molecular structure of this compound can be assembled, leaving no ambiguity as to its identity and chemical makeup.

Computational and Theoretical Investigations of 3 Iodo 2 Isobutylpyridine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and other related characteristics.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Electron Density

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. For 3-Iodo-2-isobutylpyridine, DFT studies would provide valuable information about its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these frontier orbitals are crucial for predicting the molecule's reactivity, electronic transitions, and kinetic stability. Furthermore, analysis of the electron density distribution would reveal the regions of the molecule that are electron-rich or electron-poor, offering insights into its electrophilic and nucleophilic sites.

Ab Initio Methods for Ground State Geometries and Energetics

Ab initio methods, which are based on first principles without the use of empirical parameters, could be employed to determine the optimized ground state geometry of this compound. These calculations would yield precise bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule. The ground state energy, a key output of these calculations, is fundamental for assessing the molecule's thermodynamic stability.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods are also capable of predicting spectroscopic parameters. By calculating the magnetic shielding tensors, it would be possible to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. Similarly, by computing the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding intensities for an Infrared (IR) spectrum could be predicted. These theoretical spectra would be invaluable for interpreting experimental data and confirming the compound's structure.

Table 1: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | Data not available |

| C3 | Data not available |

| C4 | Data not available |

| C5 | Data not available |

| C6 | Data not available |

| Isobutyl-Cα | Data not available |

| Isobutyl-Cβ | Data not available |

| Isobutyl-Cγ | Data not available |

Table 2: Hypothetical Predicted Major IR Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H stretch (aromatic) | Data not available |

| C-H stretch (aliphatic) | Data not available |

| C=N stretch | Data not available |

| C=C stretch | Data not available |

| C-I stretch | Data not available |

Conformational Analysis and Energy Landscapes of this compound and its Derivatives

The isobutyl group attached to the pyridine (B92270) ring can rotate, leading to different spatial arrangements or conformations. A conformational analysis would involve systematically rotating the dihedral angles associated with the isobutyl group and calculating the corresponding energy of each conformation. This process would generate a potential energy surface, revealing the most stable (lowest energy) conformations and the energy barriers between them. Understanding the preferred conformation is essential as it can significantly influence the molecule's physical properties and biological activity.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, theoretical studies could model various reactions, such as nucleophilic substitution at the C-I bond or electrophilic attack on the pyridine ring. By mapping the potential energy surface of a reaction, chemists can identify the transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy and, consequently, the reaction rate. Such studies provide a step-by-step understanding of how chemical transformations occur.

Intermolecular Interaction Studies (e.g., Solvent Effects, Crystal Packing)

The behavior of this compound is also influenced by its interactions with other molecules. The presence of a polarizable iodine atom suggests the possibility of halogen bonding, a type of non-covalent interaction that can influence crystal packing. researchgate.net Computational models can be used to study these intermolecular forces. Furthermore, the effect of different solvents on the molecule's conformation and reactivity can be simulated using implicit or explicit solvent models. These studies are crucial for predicting the compound's behavior in different environments, from solution-phase reactions to the solid state.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies Focused on Molecular Design.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful computational tools used in medicinal chemistry and materials science to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are built on the principle that the structural features of a molecule, such as its electronic, steric, and hydrophobic characteristics, determine its interactions with biological targets or its macroscopic properties.

For a molecule like this compound, QSAR studies would be instrumental in designing analogs with potentially enhanced biological activities. By synthesizing a series of related compounds and measuring their biological response, a mathematical model can be developed. This model would use molecular descriptors—numerical values that quantify different aspects of the molecular structure—to predict the activity of new, unsynthesized compounds.

Similarly, QSPR models could predict various physicochemical properties of this compound, such as its solubility, boiling point, or partitioning behavior, which are crucial for its handling, formulation, and pharmacokinetic profile.

Although no specific QSAR or QSPR studies for this compound have been reported, research on related substituted pyridines and iodinated aromatic compounds demonstrates the utility of this approach. For instance, QSAR studies on substituted pyridinyl guanidines have shown that molecular shape, flexibility, and the presence of halogen atoms can significantly influence their inhibitory activity against enzymes like urokinase-type plasminogen activator (uPA). tandfonline.com Another study on heteroaryl- and heterocyclyl-substituted imidazo[1,2-a]pyridine (B132010) derivatives highlighted the importance of global topological charge indices and hydrophobicity in their activity as acid pump antagonists. nih.gov Furthermore, QSAR analyses of 5-substituted (arylmethylene) pyridin-2-amine derivatives have been used to design potent antifungal agents by correlating electronic, steric, and lipophilic parameters with their activity. researchgate.net

A hypothetical QSAR/QSPR data table for a series of 3-iodo-2-alkylpyridine analogs is presented below to illustrate the type of data that would be generated in such a study. The descriptors included are commonly used in QSAR/QSPR modeling and have been shown to be relevant for substituted pyridines and related heterocyclic compounds. tandfonline.comnih.govresearchgate.net

Hypothetical QSAR/QSPR Data for 3-Iodo-2-alkylpyridine Derivatives

| Compound | Alkyl Group | LogP (Hydrophobicity) | Molecular Weight ( g/mol ) | Dipole Moment (Debye) | Predicted Biological Activity (IC50, µM) |

| 1 | Methyl | 2.5 | 232.06 | 2.1 | 15.2 |

| 2 | Ethyl | 2.9 | 246.09 | 2.2 | 12.8 |

| 3 | Propyl | 3.3 | 260.12 | 2.3 | 10.5 |

| 4 | Isobutyl | 3.6 | 274.14 | 2.4 | 8.7 |

| 5 | Pentyl | 4.1 | 288.17 | 2.5 | 7.1 |

This table showcases how systematic changes in the alkyl substituent at the 2-position could influence the compound's properties and, consequently, its predicted biological activity. Such models, once validated, can guide the synthesis of more potent and selective molecules, saving significant time and resources in the drug discovery process. The development of QSAR models for iodinated aromatic compounds is also an active area of research, which could provide further insights into the behavior of this compound. polimi.itnih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Ligand-Binding Studies (if relevant to research).

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic behavior of molecules over time. For this compound, MD simulations would be particularly valuable for understanding its conformational flexibility and its potential interactions with biological targets, such as enzymes or receptors.

While specific MD simulation studies on this compound are not documented, the methodology has been widely applied to study related alkylpyridines and heterocyclic ligands. researchgate.netacs.orgdntb.gov.ua These simulations can reveal how the isobutyl group and the pyridine ring move and rotate in different solvent environments or when approaching a binding site. The presence of the bulky iodine atom at the 3-position would also significantly influence the molecule's conformational preferences and interaction patterns.

In the context of ligand-binding, MD simulations can be used to:

Predict Binding Poses: By docking this compound into the active site of a target protein, MD simulations can refine the initial binding pose and explore its stability over time.

Calculate Binding Free Energies: Advanced MD techniques can estimate the binding affinity of the molecule to its target, providing a quantitative measure of its potential efficacy.

Identify Key Interactions: Simulations can highlight the specific amino acid residues in the binding pocket that form crucial interactions (e.g., hydrogen bonds, hydrophobic contacts, halogen bonds) with the ligand, guiding the design of more potent analogs.

For example, MD simulations have been used to study the behavior of pyridine and its alkyl derivatives at oil/water interfaces, providing insights into their orientation and distribution which is relevant for understanding their behavior in biological membranes. acs.org In drug design, MD simulations are routinely used to confirm the stability of ligand-protein complexes and to understand the molecular basis of their interaction. researchgate.net

The insights gained from MD simulations are complementary to QSAR/QSPR studies. While QSAR/QSPR models provide a statistical correlation between structure and activity, MD simulations offer a dynamic, atomistic view of the underlying physical processes. Together, these computational approaches provide a comprehensive framework for the rational design and investigation of novel compounds like this compound.

Applications of 3 Iodo 2 Isobutylpyridine in Advanced Organic Synthesis and Materials Science

Utilization as a Key Building Block for the Synthesis of Complex Heterocycles

The presence of an iodine atom at the 3-position of the pyridine (B92270) ring makes 3-Iodo-2-isobutylpyridine an excellent substrate for a variety of cross-coupling reactions, which are powerful tools for the construction of complex molecular architectures. The carbon-iodine bond is relatively weak, facilitating oxidative addition to transition metal catalysts, most notably palladium complexes. This reactivity is central to its utility in modern organic synthesis.

Detailed research has demonstrated the efficacy of iodo-substituted pyridines and related heterocycles in Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. nih.govnih.gov These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted pyridines that would be challenging to synthesize through other methods. For instance, the Suzuki coupling of an iodo-pyridine with an aryl or heteroaryl boronic acid is a common strategy for creating biaryl and hetero-biaryl structures, which are prevalent in many biologically active compounds. nih.gov

The isobutyl group at the 2-position, adjacent to the nitrogen atom, exerts a significant steric and electronic influence on the reactivity of the molecule. This substitution can direct the regioselectivity of certain reactions and influence the conformational preferences of the resulting products. The synthesis of multi-substituted pyridines is a significant challenge, and methodologies that allow for the remodeling of existing heterocyclic skeletons are of great interest. nih.gov this compound serves as a valuable starting material in such synthetic campaigns.

Table 1: Potential Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Structure |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Base | 3-Aryl/Heteroaryl-2-isobutylpyridine |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | 3-Alkynyl-2-isobutylpyridine |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | 3-Alkenyl-2-isobutylpyridine |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Ligand, Base | 3-Amino-2-isobutylpyridine |

Precursor for the Development of Novel Ligands in Asymmetric Catalysis

Chiral ligands are fundamental to the field of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. Pyridine-containing ligands are widely used due to their strong coordination to metal centers and the tunability of their steric and electronic properties. This compound is a promising precursor for the synthesis of novel chiral ligands.

The iodine atom can be displaced through cross-coupling reactions to introduce a variety of coordinating groups, such as phosphines, amines, or other heterocycles. nih.gov The isobutyl group can play a crucial role in creating a specific chiral environment around the metal center. For example, the isobutyl group could be a key element in a chiral pocket that directs the stereochemical outcome of a catalytic reaction. The development of palladium complexes with pincer-type ligands, which often incorporate heterocyclic moieties, has been a significant area of research. nih.gov Derivatives of this compound could be readily incorporated into such ligand scaffolds.

Intermediate in the Total Synthesis of Natural Products and Biologically Inspired Molecules

The pyridine ring is a core structural feature in numerous natural products and biologically active molecules. The strategic functionalization of this ring is often a key challenge in their total synthesis. While direct examples of the use of this compound in a completed total synthesis are not prevalent in the literature, its potential as a key intermediate is clear.

For instance, the synthesis of complex alkaloids often involves the construction of highly substituted piperidine (B6355638) or pyridine rings. researchgate.net The isobutylpyridine moiety itself is found in biologically relevant molecules. Patents have disclosed the use of related compounds, such as 2-chloro-5-isobutylpyridine, in the synthesis of macrocyclic antibiotics. google.com This highlights the value of the isobutylpyridine scaffold in medicinal chemistry. The reactivity of the iodo-substituent in this compound would allow for its incorporation into a larger molecular framework, followed by further elaboration into a complex target molecule. The enantioselective alkylation of 2-alkylpyridines is a known strategy for accessing chiral building blocks for natural product synthesis. escholarship.org

Role in the Construction of Functional Organic Materials (e.g., Polymers, Optoelectronic Devices)

Functional organic materials with tailored electronic and photophysical properties are at the forefront of materials science research. Pyridine-based units are often incorporated into polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The electron-deficient nature of the pyridine ring can be tuned by substituents, influencing the material's charge transport and luminescent properties.

This compound can serve as a monomer or a precursor to a monomer for polymerization reactions. For example, through a Sonogashira or Suzuki cross-coupling polymerization, it could be incorporated into a conjugated polymer backbone. The isobutyl group would enhance the solubility of the resulting polymer, which is often a critical factor for solution-based processing of organic electronic devices. Furthermore, the pyridine nitrogen provides a site for post-polymerization modification or for coordination to metal ions, leading to the formation of metallopolymers with interesting magnetic or optical properties. The synthesis of styrylpyridine derivatives, for instance, is a known route to materials with interesting photoisomerization and spin-crossover properties. chemchart.com

Design and Synthesis of Molecular Probes for Chemical Biology Research

Molecular probes are essential tools for studying biological processes in living systems. These probes often consist of a recognition element, a signaling unit (e.g., a fluorophore), and a linker. The pyridine scaffold is a versatile platform for the construction of such probes.

This compound can be readily functionalized to introduce fluorophores, biotin (B1667282) tags, or other reporter groups via cross-coupling reactions at the 3-position. The isobutyl group can be used to modulate the lipophilicity of the probe, influencing its cell permeability and subcellular localization. The pyridine nitrogen can act as a hydrogen bond acceptor or a metal-binding site, which can be exploited in the design of probes for specific biological targets. The development of PET radiotracers, for example, often relies on cross-coupling reactions of halogenated precursors to introduce a radiolabel. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-chloro-5-isobutylpyridine |

| 3-Aryl/Heteroaryl-2-isobutylpyridine |

| 3-Alkynyl-2-isobutylpyridine |

| 3-Alkenyl-2-isobutylpyridine |

| 3-Amino-2-isobutylpyridine |

Investigations into Biological Scaffolding and Mechanistic Molecular Interactions Academic Chemical Biology Focus

Design Principles for Pyridine-Based Scaffolds in Bioactive Molecule Discovery

The design of bioactive molecules often leverages privileged structures like the pyridine (B92270) ring, which is present in numerous FDA-approved drugs. googleapis.comacs.org The nitrogen atom in the pyridine ring is a key feature, influencing the molecule's basicity, polarity, and ability to form hydrogen bonds, all of which are critical for target binding. researchgate.netscispace.com The substitution pattern on the pyridine ring dramatically impacts its pharmacological profile. scispace.com For instance, the introduction of a pyridine motif can enhance biochemical potency, improve metabolic stability, and increase cell permeability. googleapis.com

The selection of substituents is a critical aspect of scaffold design. An isobutyl group at the 2-position, as in 3-iodo-2-isobutylpyridine, introduces a non-polar, sterically defined moiety that can engage in hydrophobic interactions within a protein's binding pocket. The iodine atom at the 3-position is particularly noteworthy. Halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom, is increasingly recognized as a significant force in molecular recognition and can contribute to enhanced binding affinity and selectivity. The position and nature of the halogen can thus be strategically varied to probe and optimize interactions with a biological target.

A summary of the influence of pyridine ring substitutions on pharmacological parameters is presented below:

| Substitution Effect | Consequence for Bioactive Molecule | Reference |

| Introduction of Pyridine Ring | Improved biochemical potency, metabolic stability, and permeability. | googleapis.com |

| Substitution Pattern | Fine-tuning of activity and selectivity. | scispace.com |

| Alkyl Groups | Hydrophobic interactions. | |

| Halogen Atoms | Potential for halogen bonding, influencing binding affinity. | nih.gov |

Synthesis of this compound Derivatives for Exploring Structure-Activity Relationships (SAR)

The synthesis of this compound and its derivatives is crucial for systematic structure-activity relationship (SAR) studies. While a direct synthesis for this compound is not prominently documented in publicly available research, the synthesis of a closely related analog, 3-chloro-2-isobutylpyridine (B8810566), provides a viable and illustrative synthetic route. This synthesis was achieved via a Suzuki-type coupling reaction, a powerful and widely used method for forming carbon-carbon bonds. googleapis.comchemicalbook.com

In this reported synthesis, 3-chloro-2-iodopyridine (B156357) serves as the starting material. The iodine at the 2-position is selectively replaced by the isobutyl group from isobutylboronic acid in the presence of a palladium catalyst. This strategic choice of starting material, where a more reactive halogen (iodine) is displaced while a less reactive one (chlorine) is retained, allows for the specific introduction of the isobutyl group at the desired position.

A plausible synthetic scheme for this compound could be envisioned by adapting this methodology. One potential route could involve the reaction of a di-iodinated or iodo-bromo-pyridine precursor, where one halogen is selectively reacted to introduce the isobutyl group. Alternatively, direct iodination of a 2-isobutylpyridine (B1582698) precursor could be explored.

The following table outlines a reported synthesis for a closely related compound, providing a basis for the synthesis of this compound derivatives.

| Reaction | Starting Material | Reagents | Product | Yield (%) | Reference |

| Suzuki Coupling | 3-Chloro-2-iodopyridine | Isobutylboronic acid, K₂CO₃, Ag₂O, Pd(dppf)Cl₂ | 3-Chloro-2-isobutylpyridine | 53 | googleapis.comchemicalbook.com |

Target-Oriented Synthesis of Analogs for Specific Biological Macromolecule Interactions

Building upon a core scaffold like this compound, target-oriented synthesis aims to create analogs with enhanced affinity and selectivity for a specific biological macromolecule, such as an enzyme or receptor. This process is guided by an understanding of the target's three-dimensional structure and the nature of its binding site.

For instance, if the target protein has a known hydrophobic pocket, analogs with larger or differently shaped alkyl groups at the 2-position could be synthesized to optimize van der Waals interactions. Similarly, if a hydrogen bond donor or acceptor is present in the binding site, the pyridine nitrogen or other parts of the molecule could be modified to create complementary interactions. The iodine atom at the 3-position offers a unique opportunity for targeted interactions. Its ability to act as a halogen bond donor could be exploited to interact with electron-rich atoms like oxygen or sulfur in the protein backbone or side chains.

The synthesis of such targeted analogs would likely employ versatile cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, allowing for the introduction of a wide variety of functional groups at different positions of the pyridine ring.

In Vitro Mechanistic Studies of Molecular Recognition and Binding to Biological Targets

Once synthesized, this compound and its analogs would be subjected to in vitro studies to elucidate the mechanisms of their interaction with biological targets. A variety of biophysical techniques can be employed to characterize these interactions.

Isothermal titration calorimetry (ITC) can directly measure the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy and entropy) of the interaction. Surface plasmon resonance (SPR) is another powerful technique for quantifying binding kinetics, providing association and dissociation rate constants. Nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information about the protein-ligand complex, identifying the specific amino acid residues involved in the interaction.

For example, a study on pyridine-fused macrocycles demonstrated their ability to down-modulate CD4 expression, with hydrophobic substituents enhancing potency. nih.gov This highlights the importance of in vitro assays in validating design principles.

The following table summarizes key in vitro techniques and the information they provide:

| Technique | Information Provided |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) |

| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), binding affinity (Kd) |

| Nuclear Magnetic Resonance (NMR) | Structural details of the binding interaction at the atomic level |

| Fluorescence Spectroscopy | Changes in the local environment of fluorophores upon binding |

Chemoinformatic and Computational Screening Approaches for Scaffold Prioritization

Chemoinformatics and computational screening play a crucial role in modern drug discovery by enabling the analysis of large chemical datasets and the prediction of molecular properties, thereby prioritizing scaffolds for synthesis and biological testing. nih.gov For a novel scaffold like this compound, these approaches can be invaluable.

Virtual screening of large compound libraries can identify molecules with similar structural or electronic features to this compound, potentially leading to the discovery of new bioactive compounds. Molecular docking simulations can predict the binding mode and affinity of this compound and its analogs to the active site of a target protein. nih.gov These simulations can help to rationalize SAR data and guide the design of new, more potent derivatives.

Pharmacophore modeling can be used to define the essential three-dimensional arrangement of chemical features required for biological activity. This model can then be used to search for other molecules that fit the pharmacophore, potentially identifying compounds with different chemical scaffolds but similar biological activity.

Investigations into Molecular Interactions with Enzymes or Receptors at a Fundamental Level

Understanding the fundamental molecular interactions between a small molecule and its biological target is a primary goal of chemical biology. For this compound, this would involve a detailed investigation of the forces driving its binding to an enzyme or receptor.

The isobutyl group at the 2-position is expected to participate in hydrophobic interactions, displacing water molecules from the binding site and contributing favorably to the binding free energy. The pyridine ring itself can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The nitrogen atom can act as a hydrogen bond acceptor, a common interaction motif for pyridine-containing drugs.

Future Research Directions and Unaddressed Challenges for 3 Iodo 2 Isobutylpyridine

Development of Novel and More Efficient Synthetic Methodologies

The synthesis of polysubstituted pyridines remains a central challenge in organic chemistry. nih.gov While classical methods like Hantzsch or Bohlmann-Rahtz syntheses exist, they often lack the scope and efficiency required for modern drug discovery programs. nih.govalfa-chemistry.com Future research must focus on developing more atom-economical and sustainable methods for the construction of the 3-Iodo-2-isobutylpyridine core.

Key areas for development include: